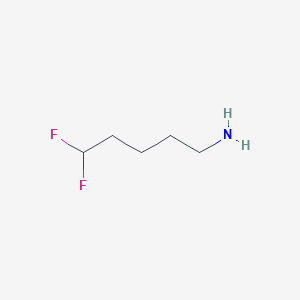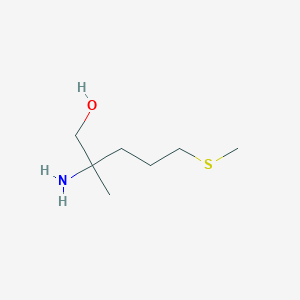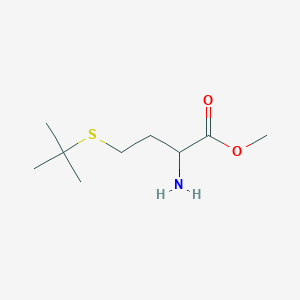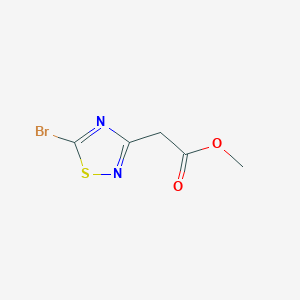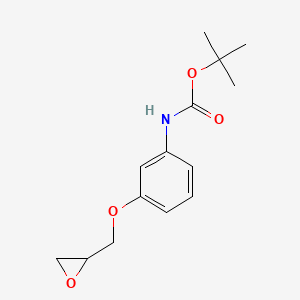
Tert-butyl (3-(oxiran-2-ylmethoxy)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-{3-[(oxiran-2-yl)methoxy]phenyl}carbamate is a chemical compound with the molecular formula C14H19NO4. It is known for its applications in various fields, including organic synthesis and medicinal chemistry. The compound features a tert-butyl carbamate group and an oxirane ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{3-[(oxiran-2-yl)methoxy]phenyl}carbamate typically involves the reaction of tert-butyl carbamate with an appropriate epoxide. One common method includes the use of tert-butyl carbamate and 3-(oxiran-2-ylmethoxy)phenylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{3-[(oxiran-2-yl)methoxy]phenyl}carbamate can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the oxirane ring.
Major Products Formed
Oxidation: Diols
Reduction: Alcohols
Substitution: Substituted carbamates
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl N-{3-[(oxiran-2-yl)methoxy]phenyl}carbamate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable for creating diverse chemical libraries.
Biology
The compound is studied for its potential biological activities. It can be used in the development of enzyme inhibitors or as a probe in biochemical assays.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a precursor for drug candidates targeting specific enzymes or receptors.
Industry
In the industrial sector, tert-butyl N-{3-[(oxiran-2-yl)methoxy]phenyl}carbamate is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of tert-butyl N-{3-[(oxiran-2-yl)methoxy]phenyl}carbamate involves its interaction with specific molecular targets. The oxirane ring can react with nucleophilic sites on proteins or enzymes, leading to covalent modification. This can result in the inhibition of enzyme activity or alteration of protein function. The tert-butyl carbamate group provides stability and enhances the compound’s ability to penetrate biological membranes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(2-oxiranylmethyl)carbamate
- tert-Butyl (oxiran-2-ylmethyl)carbamate
- tert-Butyl N-(2,3-epoxypropyl)carbamate
Uniqueness
tert-Butyl N-{3-[(oxiran-2-yl)methoxy]phenyl}carbamate is unique due to the presence of the phenyl group, which can influence its reactivity and biological activity. The combination of the oxirane ring and the tert-butyl carbamate group provides a versatile scaffold for chemical modifications and potential therapeutic applications .
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
tert-butyl N-[3-(oxiran-2-ylmethoxy)phenyl]carbamate |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(16)15-10-5-4-6-11(7-10)17-8-12-9-18-12/h4-7,12H,8-9H2,1-3H3,(H,15,16) |
InChI Key |
SWOPRIJLSBJOML-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC=C1)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


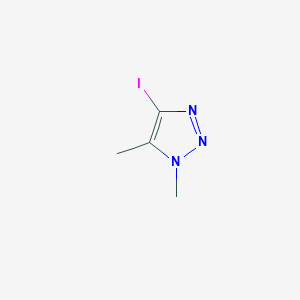

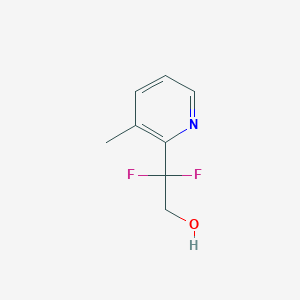

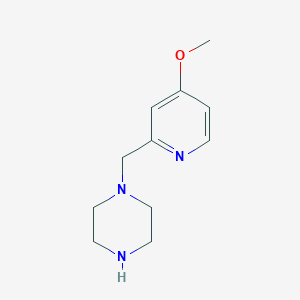

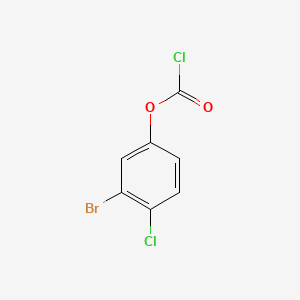
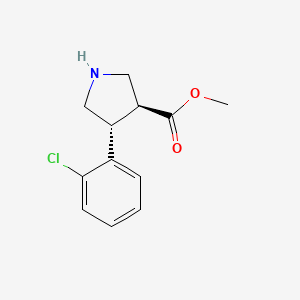
![2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13616185.png)
